2-Methoxy-3-methylbenzoic acid
Overview
Description
2-Methoxy-3-methylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound appears as a white or off-white crystalline powder and is known for its applications in organic synthesis, particularly as an intermediate in the production of various biologically active compounds .
Synthetic Routes and Reaction Conditions:
-
From 2-Methylphenol and Methanoic Anhydride:
Reaction: 2-Methylphenol reacts with methanoic anhydride in the presence of a base catalyst.
Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion.
-
From 3-Nitro-2-methylbenzoic Acid:
Reaction: 3-Nitro-2-methylbenzoic acid is first reduced to 3-amino-2-methylbenzoic acid, followed by diazotization and subsequent methoxylation.
Industrial Production Methods:
Oxidation of 3-Chloro-o-xylenes:
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated benzoic acids and other substituted derivatives.
Mechanism of Action
Target of Action
It is known to be used as a corey-bakshi-shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis .
Mode of Action
It is used in the asymmetric reduction of prochiral ketones . This suggests that it may interact with these ketones to facilitate their reduction.
Biochemical Pathways
Given its role in asymmetric synthesis, it may be involved in various biochemical reactions where the formation of chiral molecules is required .
Pharmacokinetics
It is known that the compound is soluble in methanol and insoluble in water . This suggests that its bioavailability may be influenced by its solubility properties.
Result of Action
Given its role in asymmetric synthesis, it may contribute to the formation of chiral molecules, which are crucial in many biological systems .
Action Environment
Safety data sheets suggest avoiding dust formation and contact with skin and eyes . This implies that the compound’s action and stability may be influenced by its physical state and the conditions of its storage and handling.
Scientific Research Applications
2-Methoxy-3-methylbenzoic acid is utilized in various scientific research fields:
Biology: It is used in the study of enzyme inhibition and as a precursor for biologically active compounds.
Industry: It is employed in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
3-Methoxybenzoic Acid: Lacks the methyl group, making it less hydrophobic and altering its reactivity.
2-Hydroxy-3-methoxybenzoic Acid: Contains a hydroxyl group instead of a methyl group, which significantly changes its chemical properties and biological activity.
3-Acetoxy-2-methylbenzoic Acid: The acetoxy group provides different reactivity and applications compared to the methoxy group.
Uniqueness: 2-Methoxy-3-methylbenzoic acid is unique due to the combined presence of both methoxy and methyl groups, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
2-methoxy-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISMEIDIHLMTCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359222 | |
Record name | 2-METHOXY-3-METHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26507-91-5 | |
Record name | 2-METHOXY-3-METHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.